Koumidine

Description

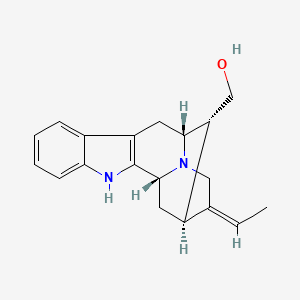

Structure

3D Structure

Properties

IUPAC Name |

[(1S,12S,13S,14R,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTDUGOBAOLMED-DBPFMDJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312791 | |

| Record name | (16S,19Z)-Sarpagan-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1358-75-4 | |

| Record name | (16S,19Z)-Sarpagan-17-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1358-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (16S,19Z)-Sarpagan-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Koumidine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumidine is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans. This class of alkaloids has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its analgesic and anti-inflammatory effects. Detailed experimental protocols for its isolation and key biological assays are provided, along with visualizations of its signaling pathways and experimental workflows to facilitate further research and drug development.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of indole alkaloids. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₂N₂O | PubChem |

| Molecular Weight | 294.39 g/mol | PubChem |

| IUPAC Name | [(1S,12S,13S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraen-13-yl]methanol | PubChem |

| CAS Number | 24016-03-3 | ACUBIOCHEM[1] |

| Canonical SMILES | C/C=C/1\CN2[C@H]3C[C@H]1--INVALID-LINK--CO | PubChem |

| logP | 2.989 | IMPPAT |

| Topological Polar Surface Area (TPSA) | 39.26 Ų | IMPPAT |

| Hydrogen Bond Donors | 2 | COCONUT |

| Hydrogen Bond Acceptors | 2 | COCONUT |

Biological and Pharmacological Properties

This compound has demonstrated significant analgesic and anti-inflammatory properties in various preclinical models. Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways in the central and peripheral nervous systems.

Analgesic Effects

The analgesic effects of this compound are attributed, in part, to its interaction with inhibitory neurotransmitter receptors. It has been shown to be a modulator of both glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABAᴀ) receptors. By enhancing inhibitory neurotransmission, this compound can attenuate pain signals.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This inhibition is mediated through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, specifically targeting the phosphorylation of p38 and ERK.

Signaling Pathways

The following diagrams illustrate the known signaling pathways modulated by this compound.

Experimental Protocols

Isolation and Purification of this compound from Gelsemium elegans

This protocol describes a general method for the isolation and purification of this compound from the dried and powdered plant material of Gelsemium elegans.[2]

1. Extraction:

-

The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Extraction:

-

The crude extract is suspended in a 2% HCl solution and filtered.

-

The acidic solution is then basified with NH₄OH to a pH of 9-10.

-

The basified solution is partitioned with chloroform (B151607) to extract the total alkaloids.

3. Column Chromatography:

-

The chloroform extract is concentrated and subjected to silica (B1680970) gel column chromatography.

-

A gradient elution is performed using a solvent system of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the polarity to 80:20).

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The pooled fractions are further purified by preparative HPLC on a C18 column.

-

A typical mobile phase is a gradient of methanol (B129727) and water containing a small amount of trifluoroacetic acid or triethylamine.

-

The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield pure this compound.

Western Blot for Phosphorylated p38 and ERK

This protocol outlines the procedure for determining the effect of this compound on the phosphorylation of p38 and ERK in a relevant cell line (e.g., RAW 264.7 macrophages).

1. Cell Culture and Treatment:

-

Plate RAW 264.7 cells and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 30 minutes to induce inflammation and MAPK activation.

2. Protein Extraction:

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-ERK, and total ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

This protocol describes the measurement of TNF-α, IL-1β, and IL-6 levels in the supernatant of cultured cells treated with this compound.

1. Cell Culture and Supernatant Collection:

-

Plate RAW 264.7 cells in a 96-well plate.

-

Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS for 24 hours.

-

Collect the cell culture supernatant.

2. ELISA Procedure:

-

Coat a 96-well ELISA plate with capture antibodies for TNF-α, IL-1β, or IL-6 overnight.

-

Block the plate with 1% BSA in PBS.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours.

-

Wash the plate and add biotinylated detection antibodies.

-

Incubate with avidin-HRP conjugate.

-

Add TMB substrate and stop the reaction with sulfuric acid.

-

Read the absorbance at 450 nm using a microplate reader.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

| Assay | Target | Cell Line/Model | IC₅₀/EC₅₀ | Source |

| Electrophysiology | Glycine Receptor α1 | Oocytes | 31.5 ± 1.7 µM | ResearchGate |

| Electrophysiology | GABAA Receptor | Oocytes | 142.8 µM | MDPI[3] |

Conclusion

This compound is a promising natural product with significant analgesic and anti-inflammatory properties. Its mechanisms of action, involving the modulation of key neurotransmitter receptors and inflammatory signaling pathways, make it a valuable lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the pharmacological potential of this compound.

References

Isolating Koumidine from Gelsemium elegans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and characterization of koumidine, a major monoterpenoid indole (B1671886) alkaloid from Gelsemium elegans. This plant, while notoriously toxic, is a rich source of alkaloids with significant pharmacological potential, including anti-tumor, anti-inflammatory, and analgesic properties.[1][2][3] this compound, in particular, is noted for its unique hexacyclic cage structure and is a focal point of phytochemical and pharmacological research.[4]

Overview of the Isolation Process

The isolation of this compound from Gelsemium elegans is a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by a series of chromatographic separations to isolate the target compound. The identity and purity of the isolated this compound are then confirmed using various spectroscopic techniques.

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocols

Extraction of Total Alkaloids

The initial step involves extracting the crude alkaloid mixture from the plant material. The roots, stems, and leaves of G. elegans are all sources of this compound, with roots often containing the highest concentration.[5][6]

Protocol:

-

Plant Material Preparation: Collect fresh plant material (e.g., roots of G. elegans). Wash the material to remove soil and debris. Dry the material in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 50-60°C) until brittle. Grind the dried material into a fine powder.

-

Solvent Extraction: Macerate or ultrasonically extract the powdered plant material with a suitable solvent. An 80% ethanol solution is commonly used.[7] A typical ratio is 1:25 (w/v) of plant material to solvent.

-

Extraction Conditions: Perform the extraction using an ultrasonic bath at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes). Repeat the extraction process at least twice to ensure maximum yield.[7]

-

Concentration: Combine the extracts from all repetitions and filter them to remove solid plant debris. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a concentrated crude extract. This extract contains the total alkaloids along with other plant metabolites.

Purification of Total Alkaloids (Acid-Base Partitioning)

To enrich the alkaloid content and remove neutral and acidic impurities, an acid-base extraction is employed. This method leverages the basic nature of alkaloids.

Protocol:

-

Acidification: Dissolve the crude extract in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the alkaloids, forming water-soluble salts.

-

Extraction of Neutral/Acidic Impurities: Wash the acidic solution with an immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The protonated alkaloids will remain in the aqueous phase, while neutral and acidic impurities will move to the organic phase. Discard the organic layer.

-

Basification: Adjust the pH of the aqueous layer to basic (pH 9-11) using a base like ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

-

Extraction of Alkaloids: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The deprotonated alkaloids will now partition into the organic phase.

-

Final Concentration: Combine the organic layers, dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.[8]

Caption: Principle of acid-base partitioning for alkaloid purification.

Chromatographic Isolation of this compound

The total alkaloid fraction is a complex mixture requiring chromatographic separation.

Protocol:

-

Column Chromatography: Subject the total alkaloid fraction to silica (B1680970) gel column chromatography.[9]

-

Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).[9] For example, starting from 100:0 (CH₂Cl₂:MeOH) and gradually increasing the proportion of MeOH.

-

Fraction Collection: Collect the eluate in numerous small fractions.

-

Analysis (TLC): Monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles and contain the compound of interest (this compound).

-

Further Purification (HPLC): For high purity, the this compound-containing fractions may require further purification using preparative High-Performance Liquid Chromatography (HPLC).[10]

Quantitative and Qualitative Analysis

Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a sensitive and selective method for quantifying this compound in plant extracts and biological samples.[11]

Protocol:

-

Sample Preparation: Prepare samples by extracting with a suitable solvent (e.g., methanol or 80% ethanol) followed by filtration.[7][12] An internal standard (e.g., strychnine) is added for accurate quantification.[11]

-

Chromatographic Separation: Achieve separation on a C18 column (e.g., ZORBAX SB-C₁₈, 150 mm × 2.1 mm, 5 µm).[11]

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of methanol and an ammonium acetate buffer with formic acid.[11]

-

Mass Spectrometry: Perform analysis in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode (ESI+).[11] Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.[8][13][14] 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used for complete spectral assignment.[15]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula.[1] MS/MS analysis reveals fragmentation patterns that are characteristic of the compound's structure.[16]

-

Other Techniques: UV and IR spectroscopy can provide additional information about the chromophores and functional groups present in the molecule.[1]

Data Presentation

Table 1: this compound Content in Different Parts of G. elegans

| Plant Part | This compound Content (µg/g) | Gelsemine Content (µg/g) | Gelsenicine Content (µg/g) | Reference |

| Mature Leaves | 272.0 | 122.4 | 155.1 | [6] |

| Mature Stems | 149.1 | - | - | [6] |

| Mature Roots | 249.2 | - | - | [6] |

| 90-day-old Roots | 116.4 | - | 104.1 | [6] |

Note: Content can vary based on the plant's age, origin, and growing conditions.[6][17]

Table 2: Key Spectroscopic Data for this compound (C₁₉H₂₂N₂O)

| Data Type | Key Values and Information | Reference |

| Molecular Weight | 306.1732 (Calculated for C₁₉H₂₂N₂O) | [16] |

| HRMS (ESI-QTOF) | Precursor m/z: 295.1804898 [M+H]⁺ (Note: This is for a related this compound-type alkaloid, specific data for this compound itself may vary slightly but will be similar) | [16] |

| ¹H NMR | Spectral data reveals characteristic signals for aromatic protons of the indole ring, vinyl group protons, and aliphatic protons of the complex polycyclic system. | [8][14] |

| ¹³C NMR | Shows 19 distinct carbon signals corresponding to the molecular formula, including signals for the indole moiety, a carbonyl group, and the aliphatic cage structure. | [8] |

Note: Detailed NMR chemical shift assignments require comparison with published data from specialized literature.[8]

References

- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mhsrj-moh.dmr.gov.mm [mhsrj-moh.dmr.gov.mm]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [Simultaneous Quantitative Analysis of Koumine, Gelsemine and Gelsenicine in Biological Samples by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Confirmation of Gelsemium elegans poisoning by UHPLC-MS/MS analysis of koumine, gelsemine, and gelsenicine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nuclear magnetic resonance spectroscopy and mass spectrometry data for sulfated isoguanine glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | C19H22N2O | CID 44584550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular and Pharmacological Profile of Koumidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties and pharmacological characterization of koumidine, an alkaloid isolated from Gelsemium elegans. The information presented herein is intended to support research and drug development efforts related to this compound.

Molecular Profile of this compound

This compound is a monoterpenoid indole (B1671886) alkaloid. It is crucial to distinguish this compound from a related, yet structurally distinct, alkaloid from the same plant genus, koumine. The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O | --INVALID-LINK-- |

| Molecular Weight | 294.4 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO | --INVALID-LINK-- |

| InChI Key | VXTDUGOBAOLMED-CPEJFPLXSA-N | --INVALID-LINK-- |

Pharmacological Characterization: Experimental Methodologies

The primary pharmacological targets of this compound and related Gelsemium alkaloids are inhibitory neurotransmitter receptors in the central nervous system, specifically glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABAᴀ) receptors. The following sections detail the experimental protocols used to characterize the interaction of this compound with these receptors.

Radioligand binding assays are employed to determine the affinity of this compound for its receptor targets. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (this compound).

2.1.1. Membrane Preparation

-

Homogenize tissue (e.g., rat spinal cord or brain) or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.

2.1.2. Competitive Binding Assay Protocol

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[1]

-

In a 96-well plate, combine the membrane preparation (typically 50-120 µg of protein for tissue membranes), a fixed concentration of a suitable radioligand (e.g., [³H]strychnine for GlyRs), and varying concentrations of this compound.[1]

-

The total assay volume is typically 250 µL.[1]

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[1]

-

Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[2]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) of this compound. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Whole-cell patch-clamp electrophysiology is utilized to directly measure the functional effects of this compound on ion channels, such as GlyRs and GABAᴀ receptors, expressed in cells.

2.2.1. Cell Culture and Preparation

-

Culture a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the receptor of interest (e.g., human α1 GlyR).

-

On the day of recording, detach the cells and plate them onto glass coverslips in a recording chamber.

2.2.2. Whole-Cell Voltage-Clamp Protocol

-

Solutions:

-

Extracellular Solution (ECS) (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 Glucose; pH adjusted to 7.4 with NaOH.

-

Intracellular Solution (Pipette Solution) (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES; pH adjusted to 7.2 with KOH.

-

-

Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -80 mV.

-

-

Compound Application:

-

Apply the agonist (e.g., glycine or GABA) to elicit a baseline current response.

-

Co-apply the agonist with varying concentrations of this compound to determine its modulatory effects (inhibition or potentiation) on the receptor-mediated current.

-

Use a rapid perfusion system to ensure fast solution exchange.

-

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand (this compound) to its target receptor.

2.3.1. Preparation of Receptor and Ligand Structures

-

Obtain the three-dimensional structure of the target receptor (e.g., GlyR) from a protein database such as the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Generate the three-dimensional structure of this compound and optimize its geometry using a suitable chemistry software.

2.3.2. Docking Protocol

-

Define the binding site on the receptor, typically based on the location of known ligands or predicted active sites.

-

Use a docking program (e.g., AutoDock Vina) to place the flexible this compound molecule into the rigid receptor binding site. The software will explore various conformations and orientations of the ligand.

-

The docking algorithm calculates a scoring function to estimate the binding affinity for each pose.

-

Validate the docking protocol by redocking a known ligand into the binding site and ensuring the predicted pose is close to the crystallographic pose (RMSD < 2.0 Å).

-

Analyze the results to identify the most likely binding mode of this compound and the key amino acid residues involved in the interaction.

-

Further refine the binding energy estimates using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Proposed signaling pathway for this compound's action on inhibitory neurotransmitter receptors.

Caption: A typical experimental workflow for the pharmacological characterization of this compound.

References

The Natural Occurrence of Koumidine in Plants: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Koumidine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid (MIA) found within a specific genus of flowering plants. As a member of the diverse Gelsemium alkaloid family, it is a constituent of plants known for their complex phytochemistry and potent biological activity. While less abundant than its structural isomer koumine, the presence of this compound is significant for phytochemical profiling and understanding the biosynthetic machinery in these species. This technical guide provides a comprehensive overview of the natural occurrence of this compound, presenting available quantitative data for related major alkaloids to offer context, detailing experimental protocols for its isolation and analysis, and visualizing the key biological and experimental pathways involved.

Natural Occurrence and Distribution

This compound is naturally present in plants of the genus Gelsemium, which belongs to the family Gelsemiaceae. This genus includes three primary species: Gelsemium elegans, native to Southeast Asia, and Gelsemium sempervirens and Gelsemium rankinii, both native to North America.[1][2][3] The majority of phytochemical research identifying this compound has been conducted on Gelsemium elegans, a plant with a long history in traditional Chinese medicine, where it is recognized for both its therapeutic applications and its extreme toxicity.[4][5]

Alkaloids in Gelsemium species are distributed throughout the plant, including the roots, stems, leaves, and fruits.[2] Research indicates that roots tend to have the highest diversity and concentration of these alkaloids.[6] this compound, as a sarpagine-type alkaloid, is one of at least six distinct structural classes of MIAs identified in Gelsemium, the others being koumine-type, gelsemine-type, gelsedine-type, humantenine-type, and yohimbane-type.[2][5][7]

Quantitative Data

While this compound has been successfully isolated from Gelsemium elegans, specific quantitative data on its concentration in various plant tissues is not extensively reported in the literature. To provide a quantitative context for the alkaloid content within this species, the following table summarizes the concentrations of the most abundant and structurally related alkaloids. These data are critical for researchers planning extraction and isolation campaigns.

| Alkaloid | Plant Species | Plant Part | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Koumine | G. elegans | Mature Leaves | 272.0 | LC-MS/MS | [1] |

| G. elegans | Mature Roots | 249.2 | LC-MS/MS | [1] | |

| G. elegans | Mature Stems | 149.1 | LC-MS/MS | [1] | |

| Gelsemine | G. elegans | Mature Leaves | 122.4 | LC-MS/MS | [1] |

| G. elegans | Mature Roots | 114.7 - 130.1 | LC-MS/MS | [1] | |

| Gelsenicine | G. elegans | Mature Leaves | 155.1 | LC-MS/MS | [1] |

| G. elegans | Mature Roots | 150.9 - 159.3 | LC-MS/MS | [1] |

Note: this compound is a known constituent of Gelsemium elegans, but its concentration is typically much lower than its structural isomer, koumine. The data above provide a reference for the general alkaloid content in the plant.

Experimental Protocols

The isolation and analysis of this compound require robust phytochemical methods. The following sections detail representative protocols derived from established practices for Gelsemium alkaloids.

Extraction and Isolation of Total Alkaloids

This protocol outlines a standard acid-base extraction method for obtaining a total alkaloid fraction from dried plant material.

-

Preparation of Plant Material : Air-dry the plant material (e.g., roots, stems, leaves) at 40-60°C and grind into a coarse powder (30-40 mesh).

-

Acidic Extraction : Macerate the powdered plant material (1 kg) with a 1% aqueous solution of a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Perform this extraction three times at room temperature, each time for 24 hours, to convert alkaloid salts into their soluble forms.

-

Filtration and Basification : Combine the acidic aqueous extracts and filter to remove solid plant debris. Adjust the pH of the filtrate to 9-10 using an aqueous ammonia (B1221849) solution. This converts the alkaloid salts back into their free base form, which are generally less soluble in water.

-

Solvent Partitioning : Extract the basified aqueous solution exhaustively with an immiscible organic solvent such as chloroform (B151607) (CHCl₃) or ethyl acetate (B1210297). The free base alkaloids will partition into the organic layer.

-

Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude total alkaloid extract.

Chromatographic Purification of this compound

The crude alkaloid extract is a complex mixture requiring further separation.

-

Silica (B1680970) Gel Column Chromatography : Subject the crude extract to column chromatography on a silica gel stationary phase. Elute with a gradient solvent system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol (B129727).

-

Fraction Collection : Collect fractions and monitor their composition using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or with Dragendorff's reagent.

-

Sephadex LH-20 Chromatography : Pool fractions containing compounds with similar TLC profiles to that expected for sarpagine-type alkaloids. Further purify these pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on molecular size and polarity.

-

Preparative HPLC : For final purification, subject the this compound-rich fraction to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate this compound to a high degree of purity.

Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of this compound.

-

Sample Preparation :

-

Accurately weigh 100 mg of finely powdered, dried plant material.

-

Add 10 mL of an extraction solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

-

Sonicate for 30 minutes, then centrifuge at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Instrumentation and Conditions :

-

LC System : UPLC or HPLC system.

-

Column : C18 reversed-phase column (e.g., ZORBAX SB-C₁₈, 150 mm × 2.1 mm, 5 µm).[8]

-

Mobile Phase : Gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-2 min, 10% B; 2-8 min, 10-90% B; 8-10 min, 90% B.[9]

-

Flow Rate : 0.3 mL/min.

-

Mass Spectrometer : Triple quadrupole mass spectrometer.

-

Ionization Source : Electrospray Ionization (ESI), positive mode.

-

-

Mass Spectrometry Parameters (MRM) :

-

Monitor the specific Multiple Reaction Monitoring (MRM) transitions for this compound. As this compound is a structural isomer of koumine, it has the same precursor ion mass.

-

Precursor Ion (Q1) : m/z 307.

-

Product Ions (Q3) : Monitor characteristic product ions, such as m/z 220 and m/z 70.

-

Optimize collision energy and other source parameters for maximum sensitivity.

-

-

Quantification :

-

Prepare a calibration curve using a purified this compound standard.

-

Analyze samples and quantify by comparing the peak area to the standard curve. An internal standard (e.g., strychnine) should be used to ensure accuracy.[8]

-

Visualization of Key Pathways

Experimental Workflow

The overall process from plant material collection to the final analysis of this compound can be visualized as a logical workflow.

Proposed Biosynthetic Pathway

This compound, like all monoterpenoid indole alkaloids, is biosynthesized from the precursor strictosidine. The pathway involves the condensation of tryptamine (B22526) and secologanin, followed by a series of enzymatic modifications to form the characteristic sarpagine (B1680780) skeleton.

Putative Signaling Pathway

Direct molecular targets for this compound have not been extensively studied. However, research on its abundant structural isomer, koumine, has shown potent modulation of inhibitory neurotransmitter receptors. This pathway serves as a valuable model for investigating the potential neuroactivity of this compound.

References

- 1. In Situ Visual Distribution of Gelsemine, Koumine, and Gelsenicine by MSI in Gelsemium elegans at Different Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The genus Gelsemium: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Koumidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koumidine, a sarpagine-type monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, has emerged as a compound of interest for its potential therapeutic activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its mechanism of action, particularly its interaction with glycine (B1666218) receptors (GlyRs). While extensive experimental quantitative data for this compound remains to be fully elucidated, this document synthesizes available in silico predictions and relevant data from related compounds to offer a detailed perspective for researchers. This guide includes summaries of putative quantitative data, detailed experimental protocols for assessing its biological activities, and visualizations of its proposed signaling pathway and experimental workflows.

Introduction

This compound is a constituent of Gelsemium, a genus of flowering plants known for its traditional medicinal uses and its rich content of complex indole alkaloids. These alkaloids, including the structurally related and more extensively studied koumine, have demonstrated a range of pharmacological effects, including analgesic, anti-inflammatory, anxiolytic, and immunomodulatory properties. This compound's unique chemical structure positions it as a promising candidate for further investigation and potential drug development.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. This data is sourced from the PubChem database and provides a foundational understanding of the molecule's characteristics.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₂O | [1] |

| Molecular Weight | 294.4 g/mol | [1] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 294.173213330 Da | [1] |

| Topological Polar Surface Area | 39.3 Ų | [1] |

Pharmacodynamics

The primary mechanism of action for this compound appears to be the modulation of glycine receptors (GlyRs), which are critical inhibitory neurotransmitter receptors in the central nervous system.

Mechanism of Action: Glycine Receptor Modulation

In silico studies suggest that this compound binds to the orthosteric site of GlyRs.[2] Molecular dynamics simulations indicate that this compound forms a stable complex with the α1β GlyR subtype.[2] This interaction is believed to underlie its potential analgesic and other neurological effects.

Signaling Pathway

The proposed signaling pathway for the analgesic effects of this compound involves a cascade of events initiated by its interaction with spinal GlyRs. Activation of these receptors is thought to increase the expression of 3α-hydroxysteroid oxidoreductase (3α-HSOR). This enzyme, in turn, promotes the synthesis of the neurosteroid allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, and its increased levels are hypothesized to enhance inhibitory neurotransmission, leading to analgesia.

Pharmacokinetics

Table 2: Predicted ADMET Properties of this compound

| Parameter | Predicted Value/Profile | Reference |

| CNS Permeability | Favorable | [2] |

| Oral Absorption | Favorable | [2] |

| CYP450 Inhibition | Predicted to inhibit CYP1A2 and CYP2D6 | [3] |

| Hepatotoxicity | Predicted to be hepatotoxic | [3] |

| AMES Toxicity | Not predicted to be genotoxic | [3] |

| hERG Inhibition | No predicted cardiotoxic liabilities | [3] |

Quantitative Data

Experimental quantitative data for this compound is limited. The following table summarizes available in silico predicted values. It is crucial to note that these are computational estimations and require experimental validation.

Table 3: Predicted Quantitative Pharmacological Data for this compound

| Parameter | Value | Assay/Model | Reference |

| Binding Affinity | |||

| ΔGbind (GlyR α1β, closed) | Favorable (more negative) | MM-GBSA | [2] |

| ΔGbind (GlyR α3, closed) | Favorable (more negative) | MM-GBSA | [2] |

| Functional Activity | |||

| IC₅₀ (GlyRs) | 9.587 µM (Predicted) | Electrophysiology (in silico) | [4] |

| Toxicity | |||

| LD₅₀ | Not experimentally determined | - |

Experimental Protocols

The following sections detail generalized protocols for key experiments relevant to the pharmacological assessment of this compound.

In Vitro Assays

This protocol is a generalized procedure for determining the binding affinity of this compound for glycine receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize rat spinal cord tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times with fresh buffer and resuspend in the final assay buffer.[5]

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]strychnine), and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known glycine site ligand (e.g., glycine).

-

Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.[6]

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[5]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Assays

This protocol outlines a common method for assessing the central analgesic effects of a compound.[7]

Methodology:

-

Animals: Use male Swiss Webster mice (20-25 g).

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

Acclimatize the mice to the experimental room for at least 30 minutes before testing.

-

Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) or the vehicle control via the desired route (e.g., intraperitoneal).

-

At predetermined time points after administration (e.g., 30, 60, 90 minutes), place each mouse on the hot plate.

-

Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., paw licking, jumping).

-

A cut-off time (e.g., 30 seconds) should be implemented to prevent tissue damage.[8]

-

-

Data Analysis:

-

Compare the mean latency times of the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

This is a standard model for evaluating the anti-inflammatory potential of a compound in an acute inflammatory setting.[9]

Methodology:

-

Animals: Use male Wistar rats (150-200 g).

-

Procedure:

-

Administer this compound at various doses or the vehicle control orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each this compound-treated group compared to the vehicle control group.

-

Analyze the data for statistical significance using appropriate methods.

-

Conclusion

This compound is a promising monoterpenoid indole alkaloid with a pharmacological profile centered on the modulation of glycine receptors. In silico data suggests favorable CNS permeability and oral absorption, though potential hepatotoxicity warrants further investigation. The proposed mechanism of action, involving the GlyR/3α-HSOR/allopregnanolone pathway, provides a solid foundation for future research into its analgesic and other neurological effects. While experimental quantitative data remains scarce, the protocols outlined in this guide provide a framework for the systematic evaluation of this compound's therapeutic potential. Further research is essential to validate the predicted pharmacological properties and to fully characterize the safety and efficacy of this intriguing natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 3. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous System [mdpi.com]

- 4. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. κ-carrageenan oligosaccharides alleviate MDP induced rumen epithelial cell inflammatory damage by inhibiting the activation of NOD2/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dol.inf.br [dol.inf.br]

- 8. ijbcp.com [ijbcp.com]

- 9. brieflands.com [brieflands.com]

A Comprehensive Technical Guide to the Mechanism of Action of Koumidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pharmacological effects of koumidine, a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus.[1][2] The document synthesizes findings from key scientific studies, presenting quantitative data, detailed experimental protocols, and visual representations of its primary signaling pathways. This compound has garnered significant interest for its diverse biological activities, including anti-tumor, analgesic, and neuropharmacological properties.[1][3]

Anti-Tumor Activity

This compound and its derivatives have demonstrated significant anti-proliferative effects across various cancer cell lines. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[4]

This compound instigates apoptosis in cancer cells through the intrinsic, mitochondria-mediated pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.

In human breast cancer MCF-7 cells, koumine (B8086292), a closely related alkaloid, was found to promote apoptosis and arrest the cell cycle in the G2/M phase by reducing Bcl-2 and increasing Bax and Caspase-3 levels. Similarly, in porcine intestinal epithelial cells (IPEC-J2) challenged with oxidative stress, koumine pretreatment suppressed the loss of mitochondrial membrane potential and the activation of caspase-9 and caspase-3.

A key component of this compound's anti-cancer activity is its ability to induce oxidative stress. In human colonic adenocarcinoma cells, this compound treatment was shown to increase the production of ROS. This elevation in ROS can suppress hepatocellular carcinoma cell proliferation through the modulation of the NF-κB and ERK/p38 MAPK signaling pathways.

Studies on the model organism Tetrahymena thermophila demonstrated that koumine induces oxidative stress, evidenced by increased activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-PX) at specific concentrations. This oxidative stress is linked to the induction of apoptosis and DNA damage in a dose-dependent manner.

Quantitative Data on Anti-Tumor and Pro-Apoptotic Effects

| Cell Line/Organism | Compound | Effect | Concentration | Result | Reference |

| HT-29, HCT-116, HCT-15, Caco-2 | This compound-like derivatives (A4, C5) | Anti-proliferative activity | <10 µM | IC50 values significantly lower than koumine (>200 µM) | |

| HepG2, TE-11, SW480, MGC80-3 | Koumine | Anti-proliferative activity | 0.45 - 1.26 mM | IC50 values | |

| T. thermophila | Koumine | Apoptosis Induction | 0.8 mg/mL | ~31% of cells underwent apoptosis | |

| T. thermophila | Koumine | Caspase-3, -8, -9 Activation | 0.8 mg/mL | Significant elevation in activity | |

| IPEC-J2 | Koumine | Protection against H2O2-induced apoptosis | 100 & 200 µg/mL | Dose-dependent reduction in apoptotic rate | |

| IPEC-J2 | Koumine | Modulation of Bax/Bcl-2 Ratio | 100 & 200 µg/mL | Dose-dependent decrease in Bax/Bcl-2 ratio |

Signaling Pathway for this compound-Induced Apoptosis

Caption: this compound induces apoptosis via ROS production and modulation of the Bcl-2 family.

Neuropharmacological and Analgesic Actions

This compound exerts significant effects on the central nervous system, primarily through its interaction with inhibitory neurotransmitter receptors and modulation of neuroinflammation. These actions underpin its analgesic and potential anxiolytic properties.

Electrophysiological studies have identified this compound as a modulator of both glycine (B1666218) receptors (GlyRs) and GABA-A receptors (GABA-ARs), which are critical for synaptic inhibition in the CNS. This compound acts as an inhibitor of GlyRs containing α1, α2, and α3 subunits. This interaction appears to be crucial for its therapeutic effects.

Quantitative Data on Receptor Modulation

| Receptor | Compound | Effect | IC50 Value | Reference |

| α1 GlyR | Koumine | Inhibition | 31.5 ± 1.7 µM | |

| GABA-A Receptor | Koumine | Inhibition | 142.8 µM |

In a rat model of postoperative pain, this compound demonstrated significant analgesic effects by preventing mechanical allodynia and thermal hyperalgesia. This effect is mediated by the inhibition of spinal neuroinflammation, specifically by suppressing the activation of microglia and astroglia and reducing the expression of proinflammatory cytokines like IL-1β, IL-6, and TNF-α.

Furthermore, the analgesic action of this compound is linked to the activation of the translocator protein (18 kDa) (TSPO) and the subsequent synthesis of neurosteroids. Koumine is an orthosteric agonist of glycine receptors, and its activation of these receptors in spinal neurons increases the expression of 3α-hydroxysteroid oxidoreductase (3α-HSOR). This enzyme is key in the synthesis of allopregnanolone, a potent positive allosteric modulator of GABA-A receptors. The analgesic effects of koumine can be blocked by antagonists of GlyRs, 3α-HSOR, and GABA-A receptors, confirming this pathway.

Caption: Standard workflow for quantifying this compound-induced apoptosis via flow cytometry.

-

Principle: Western blotting is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Densitometry is used for quantification relative to a loading control like β-actin.

-

Conclusion

The research synthesized in this guide demonstrates that this compound is a pleiotropic molecule with well-defined mechanisms of action against cancer cells and in the modulation of pain and neuroinflammation. Its ability to induce apoptosis via oxidative stress and mitochondrial pathways, coupled with its inhibitory effects on key survival pathways like NF-κB and MAPK, makes it a compelling candidate for anti-cancer drug development. Concurrently, its unique dual action on the glycine receptor-neurosteroid axis and its suppression of neuroinflammation highlight its potential as a novel analgesic. Further investigation into the pharmacokinetics, safety profile, and in vivo efficacy of this compound and its optimized derivatives is warranted to translate these promising preclinical findings into therapeutic applications.

References

- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Koumidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumidine, a monoterpenoid indole (B1671886) alkaloid, and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities.[1] Extensive research has highlighted their potential in oncology, with several derivatives demonstrating potent anti-cancer effects.[2][3] Beyond their cytotoxic properties, evidence suggests that these compounds also possess significant anti-inflammatory and neuroprotective capabilities, making them attractive candidates for further investigation in a variety of therapeutic areas. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anti-Cancer Activity

A significant body of research has focused on the anti-proliferative effects of this compound derivatives against various cancer cell lines. Notably, semi-synthetic derivatives have been shown to exhibit enhanced cytotoxicity compared to the parent compound, this compound.

Quantitative Data: Anti-Cancer Activity

The anti-proliferative activity of a series of this compound derivatives has been evaluated against several human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below.

| Compound | HT-29 IC50 (µM) | HCT-116 IC50 (µM) | HCT-15 IC50 (µM) | Caco-2 IC50 (µM) |

| This compound | >200 | >200 | >200 | >200 |

| A4 | 5.08 ± 0.58 | 6.90 ± 0.39 | 12.35 ± 0.75 | 8.43 ± 0.37 |

| C5 | 1.7 | 43.00 ± 0.90 | 12.80 ± 1.20 | 21.75 ± 1.05 |

| 5-FU (control) | 6.30 ± 2.38 | 3.27 ± 0.15 | 1.42 ± 0.07 | 3.71 ± 0.25 |

Data sourced from a study on koumine-like derivatives.[3][4] 5-FU (5-fluorouracil) is a conventional chemotherapy drug used as a positive control.

Signaling Pathways in Anti-Cancer Activity

Studies on promising derivatives, such as A4 and C5, have begun to elucidate the molecular mechanisms underlying their anti-cancer effects. These compounds have been shown to induce apoptosis and arrest the cell cycle in the G2 phase in HT-29 colon cancer cells. This is associated with an increase in reactive oxygen species (ROS) levels and the inhibition of key signaling pathways, including the Erk MAPK and NF-κB pathways.

Anti-Inflammatory Activity

While quantitative data for this compound derivatives in anti-inflammatory assays is still emerging, studies on the parent compound, koumine (B8086292), provide strong indications of their potential in this area. Koumine has been shown to attenuate inflammation by reducing the production of pro-inflammatory mediators.

Signaling Pathways in Anti-Inflammatory Activity

Koumine exerts its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and the inhibition of the NF-κB and MAPK (p38 and ERK) signaling pathways.

Neuroprotective Effects

The neuroprotective potential of this compound derivatives is a growing area of interest. Research on koumine suggests that it may offer protection against neuroinflammation and neuropathic pain by modulating microglial activation.

Signaling Pathways in Neuroprotection

Koumine has been found to ameliorate neuroinflammation by regulating microglia polarization, a process that is critical in the brain's response to injury and disease. This is mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response. By promoting the switch of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, koumine helps to suppress the release of inflammatory mediators and protect neurons from damage.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the biological activities of this compound derivatives. Researchers should optimize these protocols for their specific experimental conditions.

MTT Assay for Cell Viability

This assay is used to assess the anti-proliferative activity of this compound derivatives.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with this compound derivatives for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Erk, Erk, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Reactive Oxygen Species (ROS)

This assay quantifies the intracellular generation of ROS.

Protocol:

-

Seed cells in a 96-well black plate.

-

Treat the cells with this compound derivatives for the specified duration.

-

Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence microplate reader.

Conclusion

This compound derivatives represent a versatile class of bioactive compounds with significant therapeutic potential. Their demonstrated anti-cancer activity, coupled with emerging evidence of their anti-inflammatory and neuroprotective effects, warrants further investigation. The elucidation of their mechanisms of action, particularly the modulation of key signaling pathways such as MAPK, NF-κB, and Nrf2, provides a solid foundation for the rational design and development of novel therapeutics based on the this compound scaffold. This guide serves as a foundational resource for researchers dedicated to exploring the full potential of these promising natural product derivatives.

References

- 1. Koumine induces apoptosis in Cyprinus carpio liver cells by regulating JAK-STAT and p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]

- 3. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Interaction of Koumidine with Glycine (B1666218) Receptors

This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound, a major indole (B1671886) alkaloid from the Gelsemium genus, and inhibitory glycine receptors (GlyRs). GlyRs are critical ligand-gated ion channels responsible for mediating fast inhibitory neurotransmission in the central nervous system (CNS), making them promising targets for neurological disorders.[1][2] This document synthesizes findings from electrophysiological, in silico modeling, and functional studies to elucidate the mechanism of action, binding characteristics, and physiological consequences of this compound's modulation of GlyRs.

Mechanism of Action at the Glycine Receptor

The interaction of this compound with glycine receptors is complex, with studies suggesting multiple modes of action, including direct inhibition and potential agonism, likely depending on the experimental context and receptor subtype. The primary consensus points towards this compound acting at the orthosteric binding site, the same site where the endogenous agonist glycine binds.

Orthosteric Site Interaction and Competitive Inhibition

Several studies strongly indicate that this compound binds to the orthosteric site of the glycine receptor.[1] Electrophysiological recordings have demonstrated that this compound inhibits glycine-evoked currents in a concentration-dependent manner across various GlyR subtypes.[3][4] This inhibitory action is characteristic of a competitive antagonist, which competes with the agonist (glycine) for the same binding site.[5] Molecular docking and dynamics simulations further support this, showing favorable binding of this compound within the orthosteric pocket of both α1 and α3 GlyR subunits.[1][4] The stability of this binding is suggested to be more significant than that of other Gelsemium alkaloids like gelsenicine.[4]

Evidence for Agonistic Properties

In contrast to inhibitory findings, some research describes this compound as an orthosteric agonist of glycine receptors with full efficacy.[6] One study, utilizing radioligand binding and displacement assays, concluded that both koumine (B8086292) and the related alkaloid gelsemine (B155926) act as reversible and orthosteric agonists, likely at the same site as the antagonist strychnine.[6] This agonism is proposed to be the initial step in a signaling pathway that produces mechanical antiallodynia (pain relief).[6][7]

This apparent discrepancy—this compound acting as both an inhibitor in some functional assays and an agonist in binding and other functional assays—highlights the complexity of its pharmacology. It may suggest that this compound could act as a partial agonist or that its functional effect is highly dependent on the specific receptor subunit composition, cellular environment, and experimental conditions.

Quantitative Data: Potency of Gelsemium Alkaloids on Glycine Receptors

The inhibitory potency of this compound and related Gelsemium alkaloids has been quantified using electrophysiological studies on recombinant GlyRs expressed in HEK293 cells or oocytes. The half-maximal inhibitory concentration (IC₅₀) values provide a standardized measure for comparing the potency of these compounds across different GlyR subtypes.

| Compound | GlyR Subtype | IC₅₀ (µM) | Reference |

| This compound | α1 Homomeric | 31.5 ± 1.7 | [3] |

| α1 Homomeric | 9.587 | [4] | |

| α2 Homomeric | ~35 (estimated from graph) | [3] | |

| α3 Homomeric | ~40 (estimated from graph) | [3] | |

| Gelsevirine | α1 Homomeric | 40.6 ± 8.2 | [3] |

| α1 Homomeric | 82.94 | [4] | |

| α2 Homomeric | ~60 (estimated from graph) | [3] | |

| α3 Homomeric | ~100 (estimated from graph) | [3] | |

| Gelsemine | α1 Homomeric | 10.36 | [4] |

| Spinal GlyRs | ~42 | [3] |

Experimental Protocols

The characterization of this compound's interaction with GlyRs relies on a combination of electrophysiological and computational techniques.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This is the primary technique used to functionally assess the effect of this compound on GlyR activity.

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the desired human GlyR α (α1, α2, or α3) and β subunits. Cells are cultured for 24-48 hours post-transfection to allow for receptor expression.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Cells are perfused with an extracellular solution, and patch pipettes are filled with an intracellular solution. The membrane potential is typically held at -60 mV.

-

Drug Application: Glycine, the agonist, is applied to the cell to evoke an inward chloride current (IGly). Once a stable baseline current is achieved, this compound is co-applied with glycine at varying concentrations. A fast-perfusion system is used to ensure rapid solution exchange.

-

Data Analysis: The peak amplitude of the glycine-evoked current is measured before and after the application of this compound. The percentage of inhibition is calculated, and concentration-response curves are generated by plotting the inhibition against the logarithm of the this compound concentration. These curves are then fitted with the Hill equation to determine the IC₅₀ value.

Computational Methods: Molecular Docking and Dynamics

In silico methods are used to predict and analyze the binding mode of this compound at the molecular level.

-

Homology Modeling: A three-dimensional model of the target GlyR subunit (e.g., α1) is built based on available crystal structures of related proteins (e.g., PDB IDs: 5CFB, 5TIO).[1]

-

Molecular Docking: The 3D structure of this compound is docked into the orthosteric binding site of the GlyR model. Docking algorithms calculate the most favorable binding poses and estimate the binding energy (docking score).[4][5] This helps identify key amino acid residues involved in the interaction. For instance, residue F63 of the α-subunit has been identified as a critical interaction point.[4][5]

-

Molecular Dynamics (MD) Simulations: To assess the stability of the this compound-GlyR complex, MD simulations are performed. The complex is placed in a simulated physiological environment (water and ions), and its atomic movements are simulated over time (e.g., 200 ns).[4] The root-mean-square deviation (RMSD) is analyzed to determine if the ligand remains stably bound in the binding pocket.[1]

Visualizations: Pathways and Workflows

Signaling Pathway for this compound-Induced Analgesia

The analgesic effects of this compound are proposed to be mediated by a specific downstream signaling cascade following GlyR activation in spinal neurons.[6]

Caption: Proposed pathway for this compound's analgesic effect via GlyR activation.

Experimental Workflow for Electrophysiological Analysis

The process of determining the functional impact of this compound on glycine receptors follows a structured experimental pipeline.

Caption: Workflow for patch-clamp analysis of this compound on GlyRs.

This compound Binding at the GlyR Orthosteric Site

This diagram illustrates the competitive nature of this compound's binding at the glycine receptor's orthosteric site, which is located at the interface between two subunits.

Caption: Competitive binding of this compound at the GlyR orthosteric site.

Conclusion and Future Directions

This compound presents a complex and multifaceted pharmacology at the glycine receptor. Strong evidence from electrophysiological and in silico studies characterizes it as a competitive inhibitor at the orthosteric site of α1, α2, and α3-containing GlyRs. However, other functional data suggest it can also act as a full agonist, initiating a downstream signaling cascade that results in analgesia.

This dual characterization warrants further investigation. Future research should focus on:

-

Receptor Subtype Specificity: A more detailed analysis across all possible GlyR subunit combinations is needed to resolve whether this compound's agonist versus antagonist profile is subtype-dependent.

-

Partial Agonism: Studies should be designed to explicitly test the hypothesis that this compound is a partial agonist, which could explain the seemingly contradictory findings.

-

In Vivo Target Engagement: Correlating in vitro potency with in vivo receptor occupancy and behavioral outcomes will be crucial to fully understand its therapeutic potential and toxicological profile.

The development of subunit-selective compounds based on the this compound scaffold could provide valuable research tools and foster innovative therapeutic strategies for pathologies involving altered glycinergic signaling, such as chronic pain and epilepsy.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous System [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicological Profile of Koumidine and Related Gelsemium Alkaloids

Disclaimer: Direct toxicological studies on the specific alkaloid koumidine are exceptionally limited in publicly available scientific literature. This compound is a known monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus.[1][2] However, the majority of toxicological research has focused on koumine (B8086292), the most abundant alkaloid in Gelsemium elegans, and other more potent constituents.[3] This guide provides a comprehensive overview of the toxicology of koumine as a primary surrogate to understand the potential toxicological profile of related koumine-type alkaloids.

Acute Toxicity

Gelsemium elegans is a highly poisonous plant, with its toxicity primarily attributed to a complex mixture of indole alkaloids.[4] The primary cause of death in acute poisoning is respiratory depression and failure.[3] While data for this compound is unavailable, the acute toxicity of koumine and the total alkaloid fraction has been determined in animal models.

Experimental Protocol 1: Acute Toxicity (LD50) Determination in vivo

This protocol outlines the general procedure for determining the median lethal dose (LD50) in a rodent model, based on common toxicological methodologies.

-

Objective: To determine the single dose of a substance that will cause the death of 50% of a test animal population.

-

Animal Model: Swiss albino or ICR mice are commonly used. Animals are typically young adults of a specific weight range and are acclimated to laboratory conditions.

-

Methodology:

-

Dose Preparation: The test compound (e.g., koumine) is dissolved in a suitable vehicle (e.g., corn oil, saline).

-

Dose Administration: A range of doses, determined from preliminary range-finding studies, are administered to different groups of animals (typically 5-10 animals per group). Administration is commonly performed via intraperitoneal (i.p.) injection or oral gavage.

-

Observation: Animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days. Observations include clinical signs of toxicity (e.g., convulsions, respiratory distress, lethargy) and mortality.

-

Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value and its confidence intervals are then calculated using statistical methods such as the Karber method or probit analysis.

-

Table 1: Acute Toxicity Data for Koumine and Other Gelsemium Alkaloids